
2-cyano-N-(3-cyanophenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-N-(3-cyanophenyl)benzenesulfonamide, also known as TCS 5861528, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, TCS 5861528 has been found to exhibit unique properties that make it a promising candidate for a range of applications beyond its traditional use as an antimicrobial agent.
作用机制
2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 exerts its effects through the inhibition of various enzymes and signaling pathways in cells. One of the primary targets of this compound is the protein kinase B (AKT) pathway, which plays a critical role in cell survival and proliferation. 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 has also been found to inhibit the activity of other enzymes such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), which are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 has been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can reduce inflammation and oxidative stress in cells, which are implicated in various diseases such as Alzheimer's disease and Parkinson's disease. 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 has also been found to have neuroprotective effects, suggesting its potential as a therapeutic agent in neurological disorders.
实验室实验的优点和局限性
One of the major advantages of 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 is its specificity for certain enzymes and pathways, which makes it a valuable tool for studying the molecular mechanisms of various diseases. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
未来方向
There are several potential future directions for research on 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528. One area of interest is the development of new analogs and derivatives of this compound with improved solubility and potency. Another area of research is the investigation of 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528's potential as a therapeutic agent in other diseases beyond cancer and neurological disorders. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and its interactions with other molecules in cells.
合成方法
The synthesis of 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 involves the reaction of 3-cyanophenylsulfonyl chloride with 2-amino-4-cyanopyridine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound with a yield of approximately 50%.
科学研究应用
2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 has been studied extensively for its potential as a therapeutic agent in various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that 2-cyano-N-(3-cyanophenyl)benzenesulfonamide 5861528 can inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cancer cell proliferation and survival.
属性
IUPAC Name |
2-cyano-N-(3-cyanophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S/c15-9-11-4-3-6-13(8-11)17-20(18,19)14-7-2-1-5-12(14)10-16/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYYAXJEVOFIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


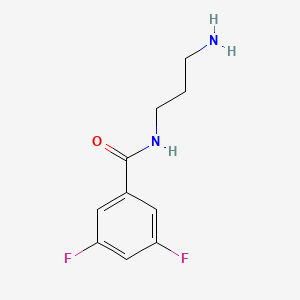
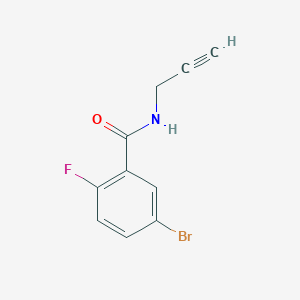
![2-[(4-benzyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-cyanophenyl)acetamide](/img/structure/B7469558.png)
![2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide](/img/structure/B7469579.png)
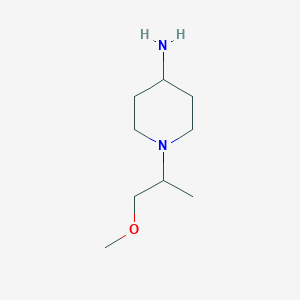
![Methyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7469597.png)
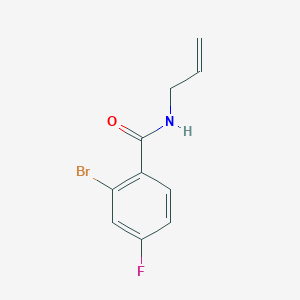
![N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469607.png)
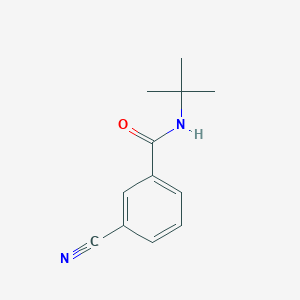
![4-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7469616.png)
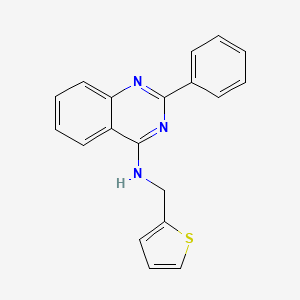
![N-(furan-2-ylmethyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7469627.png)
![4-bromo-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B7469631.png)